molecular formula C7H14O3 B2402363 2-(Methoxymethyl)-2-methylbutanoic acid CAS No. 1564840-29-4

2-(Methoxymethyl)-2-methylbutanoic acid

Cat. No.: B2402363
CAS No.: 1564840-29-4
M. Wt: 146.186
InChI Key: GXDBWNMLCCWLRM-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-2-methylbutanoic acid is an organic compound with the molecular formula C7H14O3. It is a derivative of butanoic acid, featuring a methoxymethyl group attached to the second carbon atom and a methyl group attached to the same carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-2-methylbutanoic acid can be achieved through several methods. One common approach involves the alkylation of 2-methylbutanoic acid with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under mild conditions, with the base facilitating the substitution of the hydrogen atom on the carboxylic acid group with the methoxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-2-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Methoxymethyl)-2-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The methoxymethyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbutanoic acid: Lacks the methoxymethyl group, resulting in different reactivity and properties.

    2-(Hydroxymethyl)-2-methylbutanoic acid: Features a hydroxymethyl group instead of a methoxymethyl group, leading to variations in chemical behavior.

Uniqueness

2-(Methoxymethyl)-2-methylbutanoic acid is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.

Properties

IUPAC Name

2-(methoxymethyl)-2-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-4-7(2,5-10-3)6(8)9/h4-5H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDBWNMLCCWLRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(COC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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